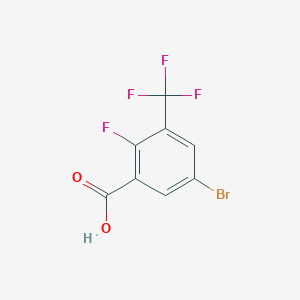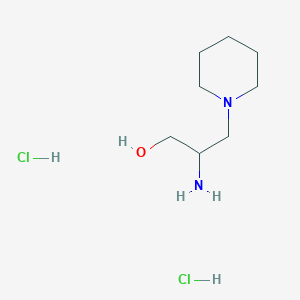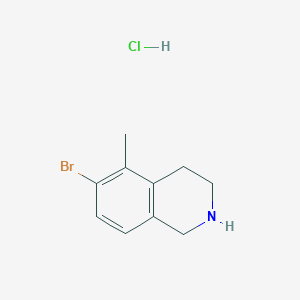
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Overview
Description
Synthesis Analysis
6-BMTHIQ-HCl has been used in the radiosynthesis of ligands for studying dopamine D1 receptors. In a study by Kassiou et al. (1994), a selective ligand for the D1 receptor was prepared using N-alkylation, and the radiotracer was purified for PET imaging. Research by Zlatoidský and Gabos (2009) involved the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a closely related compound, via reductive amination.Molecular Structure Analysis
The molecular formula of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is C10H13BrClN, and its molecular weight is 262.57 g/mol.Chemical Reactions Analysis
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has been used in various chemical transformations. For instance, Natarajan et al. (1979) conducted studies on protoberberine alkaloids and discovered novel transformations of certain tetrahydroisoquinolines to isoquinobenzoxazepines during Mannich reactions. Lenz et al. (2004) explored the oxidative rearrangement of tetrahydroisoquinoline derivatives, leading to the formation of complex tricycles.Scientific Research Applications
Medicinal Chemistry
- Summary of the Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class in medicinal chemistry . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The reaction to form THIQ was first described by Pictet and Spengler in 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afford THIQ .
- Results or Outcomes : Due to their biological activities, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
Radiosynthesis of Ligands for Studying Dopamine D1 Receptors
- Summary of the Application : 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has been used in the radiosynthesis of ligands for studying dopamine D1 receptors.
- Methods of Application : In a study by Kassiou et al. (1994), a selective ligand for the D1 receptor was prepared using N-alkylation.
- Results or Outcomes : The radiotracer was purified for PET imaging.
Synthesis of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . They exhibit biological activities against various diseases and disorders .
- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Synthesis of Indole Derivatives
- Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used for the treatment of various disorders in the human body .
- Methods of Application : The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, is a useful heterocyclic system .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Versatile Building Block for Synthesis
- Summary of the Application : 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a versatile building block for the synthesis of many different compounds, such as pharmaceuticals and agrochemicals.
- Methods of Application : This compound can be used in various chemical reactions to synthesize new compounds.
- Results or Outcomes : The synthesized compounds can have various applications in different fields.
Neuroprotective Effects
- Summary of the Application : Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their neuroprotective effects .
- Methods of Application : These compounds were tested on mice induced with Parkinson’s disease-like symptoms .
- Results or Outcomes : Some derivatives showed promising neuroprotective effects .
Synthesis of Alkaloids
- Summary of the Application : Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The protodeboronation of pinacol boronic esters, including 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Methods of Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of 4-Hydroxynaphthyridines
- Summary of the Application : 4-Hydroxynaphthyridines are a type of organic compound with potential biological activities. The reaction was later extended for the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .
- Methods of Application : The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
- Results or Outcomes : The reaction was later extended for the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .
Safety And Hazards
While specific safety and hazard information for 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is not available in the search results, it’s important to handle all chemicals with care, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-9-4-5-12-6-8(9)2-3-10(7)11;/h2-3,12H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFONRRLTHHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)
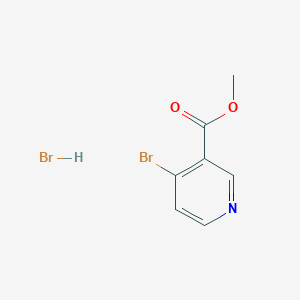
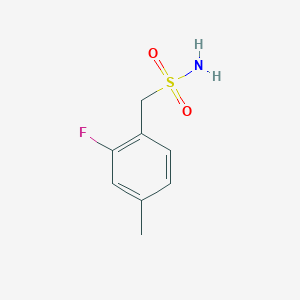
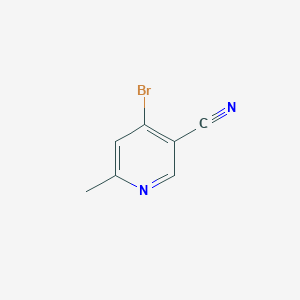
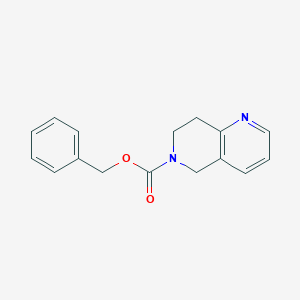
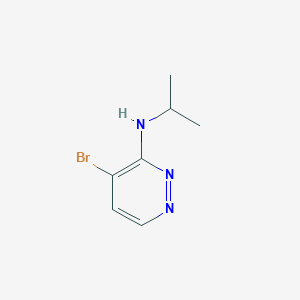
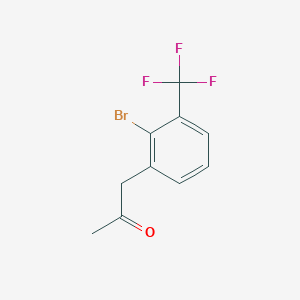
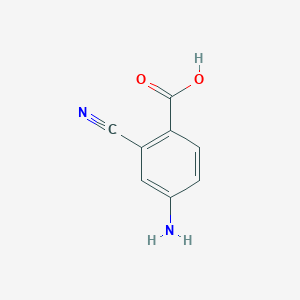
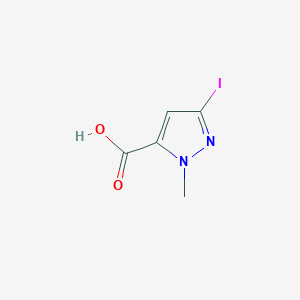
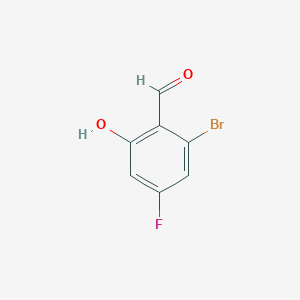
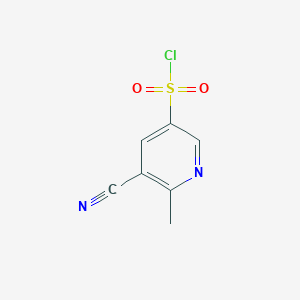
![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)
